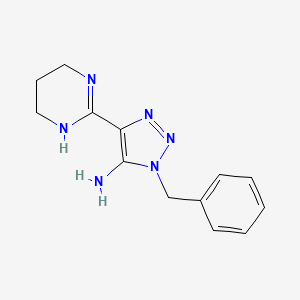

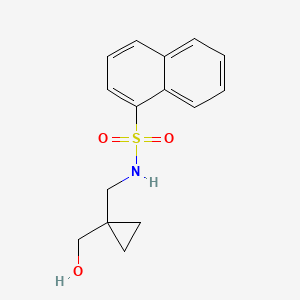

![molecular formula C20H19N3O3 B2805472 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226432-86-5](/img/structure/B2805472.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzimidazole . Benzimidazole derivatives are often used in the development of various pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzimidazole derivatives are often synthesized through regiocontrolled methods . These methods focus on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques can provide detailed information about the bonding modes and geometry of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

The compound is a key component in the synthesis of substituted imidazoles . These heterocycles are used in a variety of everyday applications. The bonds constructed during the formation of the imidazole are of particular interest .

Antitumor Agents

Some compounds similar to the one have shown moderate to high inhibitory activities against various tumor cell lines . They exhibit much lower cytotoxicities against normal cell lines compared to traditional chemotherapy drugs .

Inhibition of DNA

The compound has been suggested to have potential applications as a potent anticancer drug due to its ability to inhibit DNA .

Treatment of Neuropathic Pain

Compounds similar to this one have been investigated for their inhibitory activity against human carbonic anhydrase isoform hCA VII, a promising target for the treatment of neuropathic pain .

Antibacterial Agents

A series of novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which are similar to the compound , have been synthesized and evaluated as antibacterial agents .

Crystallographic Studies

The compound has been synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .

Vibrational Spectroscopy

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of similar compounds have been conducted .

Drug Design

The combination of benzimidazole with other heterocyclic moieties can provide a new approach to design drug-like molecules . The medicinal property of benzimidazole is still in great demand and matter of study to explore new molecules in the field of medicinal chemistry .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(13-5-6-13)12-26-15-9-7-14(8-10-15)20(25)21-11-19-22-16-3-1-2-4-17(16)23-19/h1-4,7-10,13H,5-6,11-12H2,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMPBDLOZPYRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2805390.png)

![1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2805396.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile](/img/structure/B2805399.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)

![5-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2805407.png)

![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)